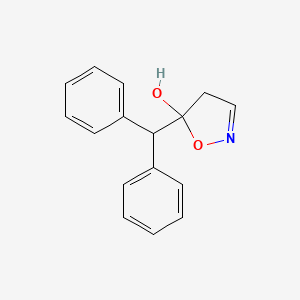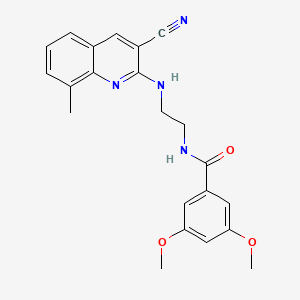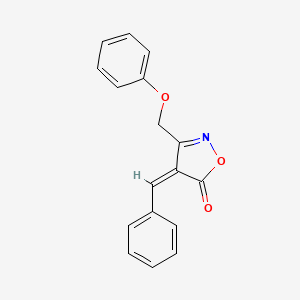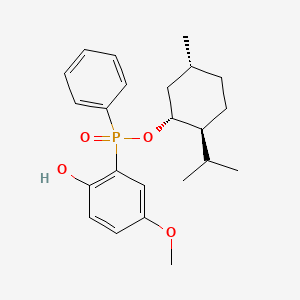
5-(Diphenylmethyl)-4,5-dihydro-1,2-oxazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzhydryl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzhydryl-4,5-dihydroisoxazol-5-ol typically involves the regioselective insertion of an N=O fragment into the three-membered carbocycle of benzylcyclopropanes by the action of nitrous acid . This reaction is carried out under specific conditions to ensure the formation of the desired isoxazoline system.
Industrial Production Methods
Industrial production methods for 5-Benzhydryl-4,5-dihydroisoxazol-5-ol are not extensively documented. the general approach involves the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzhydryl-4,5-dihydroisoxazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for the initial synthesis, as well as various oxidizing and reducing agents for subsequent modifications .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroaromatic derivatives, while reduction can yield different isoxazoline derivatives .
Wissenschaftliche Forschungsanwendungen
5-Benzhydryl-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Benzhydryl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. For example, it has been shown to inhibit the bacterial cell division protein FtsZ, leading to antibacterial activity against methicillin-resistant Staphylococcus aureus . The compound’s structure allows it to bind to the active site of the target protein, disrupting its function and leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dihydroisoxazol-3-yl-containing benzamide derivatives
- 4,5-Dihydroisoxazol-5-yl-containing benzamide derivatives
Uniqueness
5-Benzhydryl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern and the presence of the benzhydryl group. This structural feature imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Eigenschaften
CAS-Nummer |
61214-96-8 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
5-benzhydryl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C16H15NO2/c18-16(11-12-17-19-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15,18H,11H2 |
InChI-Schlüssel |
BNARXNARRDXPHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NOC1(C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)


![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)


![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)


![5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896829.png)



